molecular formula C18H16N2O2 B15063532 1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one CAS No. 61070-70-0

1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one

Cat. No.: B15063532
CAS No.: 61070-70-0
M. Wt: 292.3 g/mol
InChI Key: ZWPSPSQZYBWWOH-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its fused furoquinazoline structure, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Furo Moiety: The furo ring is introduced via a cyclization reaction involving appropriate dihydrofuran derivatives.

    Ethylation and Phenylation: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly for its anti-inflammatory, anticancer, and antiviral properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It finds use in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cellular systems, it may interact with receptors to influence signal transduction and gene expression, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

61070-70-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2-one

InChI

InChI=1S/C18H16N2O2/c1-2-20-15-11-16-13(8-9-22-16)10-14(15)17(19-18(20)21)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3

InChI Key

ZWPSPSQZYBWWOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C3CCOC3=C2)C(=NC1=O)C4=CC=CC=C4

Origin of Product

United States

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